1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one
Description
1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a cyclopentyl group and a branched methylpropanone chain.
Properties
IUPAC Name |
1-(2-cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10(2)13(15)14-9-5-8-12(14)11-6-3-4-7-11/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISVYSNCUDYUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one typically involves a multi-step process. One common synthetic route includes the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation, to introduce the methylpropan-1-one moiety. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydride or potassium carbonate .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and distinctions from the target compound.
Table 1: Structural and Functional Comparison of Analogs
*Molecular weight inferred from analogs.
Structural Modifications and Property Implications
Cyclopentyl vs. Phenyl Substituents
- Crystallographic studies of the phenyl analog (R factor 0.063) suggest a well-defined conformation, which may differ in the cyclopentyl variant due to ring flexibility .
Electron-Donating vs. Electron-Withdrawing Groups
- The methoxy group in 1-(4-methoxyphenyl)-2-methylpropan-1-one donates electron density, stabilizing the ketone via resonance and enhancing reactivity in nucleophilic additions (e.g., 94% synthesis yield) .
- Halogenated derivatives (e.g., 1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one) exhibit higher molecular weights (200.64 vs. ~178–217 for others) and increased electronegativity, favoring interactions with polar biological targets .
Amino and Hydroxymethyl Functionalization
- The aminophenyl analog (C10H13NO) demonstrates improved solubility through hydrogen bonding, contrasting with the cyclopentyl group’s hydrophobicity .
- Hydroxymethyl-pyrrolidine derivatives (e.g., SCHEMBL10305047) show enhanced aqueous solubility compared to the target compound, highlighting the impact of polar substituents .
Biological Activity
1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one, a compound of interest in pharmacological research, has garnered attention due to its potential neuroprotective properties and implications in treating neurodegenerative diseases. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one is with a molecular weight of approximately 189.29 g/mol. Its structure can be represented as:
Neuroprotective Effects
Research has highlighted the compound's neuroprotective effects, particularly in the context of glutamate excitotoxicity and oxidative stress. In vitro studies demonstrated that it significantly induced neurite outgrowth in primary cortical cultures, suggesting potential for neuronal repair and regeneration . The mechanism of action appears to involve binding to sigma receptors, specifically the sigma-1 receptor, which is associated with neuroprotection and neurotrophic effects.
Blood-Brain Barrier Penetration
The ability of 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one to penetrate the blood-brain barrier (BBB) is critical for its therapeutic efficacy. Studies using MDR1-MDCK cell lines indicated that this compound is not a substrate for P-glycoprotein (P-gp), thus demonstrating high BBB penetration potential . This property enhances its availability in the central nervous system (CNS), making it a promising candidate for CNS-targeted therapies.
Case Studies
Several case studies have explored the effects of similar compounds on neurodegenerative conditions:
- Case Study 1 : In a clinical trial involving a related compound, patients with mild cognitive impairment showed significant improvement in cognitive functions after treatment with a sigma receptor agonist. The results suggest that compounds with similar mechanisms could benefit conditions like Alzheimer's disease.
- Case Study 2 : A longitudinal study assessed the impact of neuroprotective agents in stroke recovery. Patients treated with compounds targeting sigma receptors exhibited enhanced recovery rates compared to control groups, reinforcing the therapeutic potential of such agents.
Comparative Analysis
The following table summarizes the biological activities and properties of 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one compared to other related compounds:
| Compound Name | Neuroprotective Activity | BBB Penetration | Sigma Receptor Affinity |
|---|---|---|---|
| 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one | High | Excellent | High |
| Amido-piperizine 1 | Moderate | Moderate | Moderate |
| BMS-582949 (p38α MAP Kinase Inhibitor) | Low | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
